5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde
CAS No.: 124863-83-8
Cat. No.: VC20761818
Molecular Formula: C25H36FNO2Si
Molecular Weight: 429.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124863-83-8 |
---|---|
Molecular Formula | C25H36FNO2Si |
Molecular Weight | 429.6 g/mol |
IUPAC Name | 5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C25H36FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-14,16-17H,15H2,1-9H3 |
Standard InChI Key | RZMBYBAVJWUVIX-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=O |
Canonical SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=O |
Introduction
5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxaldehyde (CAS 124863-83-8) is a synthetically derived pyridine derivative with applications in organic chemistry and pharmaceutical research. Below is a structured analysis of its properties, synthesis, availability, and potential uses.
Step | Reagents/Conditions | Purpose |
---|---|---|
Pyridine ring formation | Condensation of precursors | Core structure assembly |
Substitution reactions | Grignard/Wittig reagents, catalysts | Introduction of substituents |
Aldehyde functionalization | PCC, DMP, or other oxidants | Oxidation to carboxaldehyde group |
Industrial-scale production would likely optimize these steps for yield and purity using flow reactors and advanced purification techniques.
Availability and Regulatory Status
Commercial Status: Discontinued across multiple suppliers (e.g., CymitQuimica, Toronto Research Chemicals) .
Pricing: Historical data indicates bulk pricing was inquiry-based, with standard packaging units (1g, 5g) listed as "N/A" .
Regulatory Restrictions:
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Prohibited for sale under patent laws in certain jurisdictions .
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No explicit hazard data available, but safety protocols for handling silyl ethers and fluorinated compounds should be followed.
Comparative Analysis with Related Compounds
Compound | Key Differences | Applications |
---|---|---|
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde | Methoxymethyl vs. silyloxymethyl group | Enzyme inhibition studies |
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate | Ester groups instead of aldehyde | Material science intermediates |
Research Gaps and Future Directions
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Mechanistic Studies: Detailed investigations into its biological targets (e.g., enzyme inhibition pathways) are lacking.
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Synthetic Optimization: Improved routes for scalability and cost-efficiency could revive commercial interest.
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